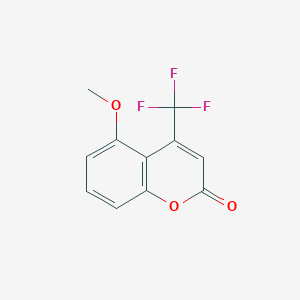
8-Iodo-3,4-dihydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Iodo-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of iodinated naphthalenes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-3,4-dihydronaphthalen-2(1H)-one typically involves the iodination of 3,4-dihydronaphthalen-2(1H)-one. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process would include steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
8-Iodo-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form more complex structures.
Reduction Reactions: Reduction can lead to the removal of the iodine atom or the reduction of the ketone group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or aldehydes.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific properties, such as liquid crystals or polymers.
作用機序
The mechanism of action of 8-Iodo-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular pathways involved would vary based on the compound’s structure and the biological system it interacts with.
類似化合物との比較
Similar Compounds
3,4-Dihydronaphthalen-2(1H)-one: The non-iodinated parent compound.
8-Bromo-3,4-dihydronaphthalen-2(1H)-one: A brominated analog.
8-Chloro-3,4-dihydronaphthalen-2(1H)-one: A chlorinated analog.
Uniqueness
8-Iodo-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and properties. Iodine is a larger halogen compared to bromine and chlorine, which can affect the compound’s steric and electronic characteristics, making it distinct from its analogs.
特性
分子式 |
C10H9IO |
|---|---|
分子量 |
272.08 g/mol |
IUPAC名 |
8-iodo-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H9IO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 |
InChIキー |
IYGHJMFGVGWPLK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1=O)C(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Bromo-3,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13680843.png)

![3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13680850.png)

![3-Methylbenzo[h]isoquinoline](/img/structure/B13680855.png)

![Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13680861.png)


![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)

